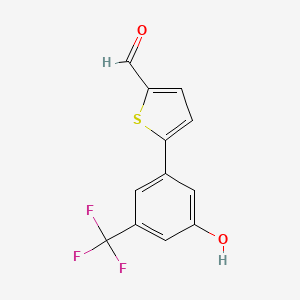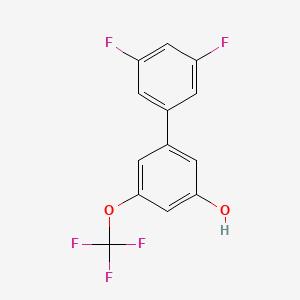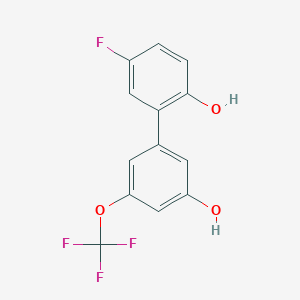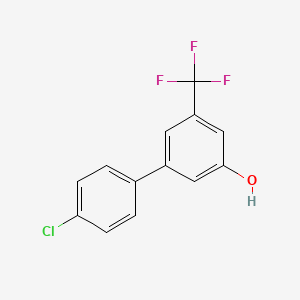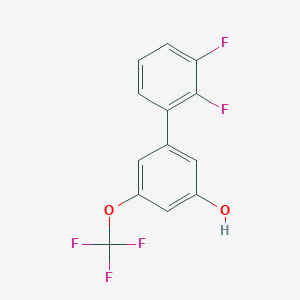
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 93-95 °C, and a boiling point of 191-193 °C. 5-AP-3-TFP is soluble in methanol, ethanol, and acetone, and is insoluble in water. It is used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in medicinal chemistry and pharmaceuticals.
科学研究应用
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of organic compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of drugs for the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
The mechanism of action of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. By inhibiting this enzyme, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% may be able to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been studied for its potential effects on the regulation of neurotransmission. In animal studies, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been shown to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. In addition, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system.
实验室实验的优点和局限性
The advantages of using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it is a versatile starting material for the synthesis of a variety of organic compounds. However, there are some limitations to using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not water-soluble, and it has a relatively low melting point, which may make it difficult to work with in certain applications.
未来方向
There are a number of potential future directions for 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% research. These include further investigation into its potential applications in medicinal chemistry and pharmaceuticals, as well as its potential effects on the regulation of neurotransmission. Additionally, further research could be conducted into its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system. Finally, further investigation could be conducted into the development of more efficient methods for the synthesis of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%.
合成方法
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-trifluoromethyl phenol with acetic anhydride to form the intermediate, 3-trifluoromethyl-3-acetylphenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%. This method has been used to synthesize 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in yields of up to 95%.
属性
IUPAC Name |
1-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-3-2-4-11(5-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVNFVSLMQSVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686590 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261920-26-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



